molecular formula C22H22N2O5 B2561093 (8-methyl-2-oxo-3-(m-tolylcarbamoyl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl butyrate CAS No. 951517-49-0

(8-methyl-2-oxo-3-(m-tolylcarbamoyl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl butyrate

Cat. No. B2561093
CAS RN: 951517-49-0
M. Wt: 394.427
InChI Key: VVEAHCMQBXZYJM-UHFFFAOYSA-N
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Description

The compound “(8-methyl-2-oxo-3-(m-tolylcarbamoyl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl butyrate” is a complex organic molecule. It contains several functional groups and rings, including a pyrano[2,3-c]pyridine ring, a carbamoyl group, and a butyrate ester group . These features suggest that it might have interesting chemical properties and potential applications in fields like medicinal chemistry.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have several ring structures, including a pyrano[2,3-c]pyridine ring. This ring system is part of a larger class of compounds known as heterocycles, which contain atoms of at least two different elements in the ring .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups and ring structures. For instance, the carbamoyl group might participate in reactions with nucleophiles, and the pyrano[2,3-c]pyridine ring might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like the carbamoyl group and the butyrate ester might influence its solubility in different solvents .

Scientific Research Applications

Antiproliferative Activity in Cancer Cells

This compound has been investigated for its antiproliferative effects against various cancer cell lines. Researchers synthesized a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines from an easily accessible precursor. Among these compounds, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol exhibited low micromolar GI50 values against K562, MV4-11, and MCF-7 cancer cells. It induced poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activated caspase 9 (an initiator enzyme of the apoptotic cascade), caused microtubule-associated protein 1-light chain 3 (LC3) fragmentation, and reduced proliferating cell nuclear antigen (PCNA) expression .

Fluorescent pH Indicator

The compound 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine was found to be a potent pH indicator. It enables both fluorescence intensity-based and ratiometric pH sensing. Researchers explored its fluorescence properties, making it a valuable tool for pH measurements .

Indolizidine Synthesis

Protodeboronation using the less nucleophilic (3,5-bis(trifluoromethyl)phenyl)lithium for boron ate complex formation led to the synthesis of indolizidine compounds. This method could be relevant for the construction of indolizidine rings in organic synthesis .

Suzuki–Miyaura Coupling

While not directly related to the compound, understanding Suzuki–Miyaura cross-coupling reactions is essential. These reactions are widely used for carbon–carbon bond formation. The method involves coupling aryl or vinyl boron reagents with aryl or vinyl halides under mild conditions, making it a powerful tool in synthetic chemistry .

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. Compounds with similar structures have been studied for a wide range of potential uses, particularly in the field of medicinal chemistry .

properties

IUPAC Name

[8-methyl-3-[(3-methylphenyl)carbamoyl]-2-oxopyrano[2,3-c]pyridin-5-yl]methyl butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-4-6-19(25)28-12-15-11-23-14(3)20-17(15)10-18(22(27)29-20)21(26)24-16-8-5-7-13(2)9-16/h5,7-11H,4,6,12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEAHCMQBXZYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC1=CN=C(C2=C1C=C(C(=O)O2)C(=O)NC3=CC=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8-methyl-2-oxo-3-(m-tolylcarbamoyl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl butyrate

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